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molecular formula C9H10N2O B8648129 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No. B8648129
M. Wt: 162.19 g/mol
InChI Key: KLSUZGOTWZFVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262202B2

Procedure details

3,5-Dimethyl-1H-pyrrole-2-carbonitrile (1.2 g, 10 mmol) was dissolved in anhydrous 1,2-dichloroethane (15 mL) and AlCl3 (2.93 g, 22 mmol) was added proportion-wise. The reaction vessel was purged with N2 and was cooled in an ice-water bath. AcCl (0.71 mL, 10 mmol) was added dropwise and the mixture was stirred for 1 h with cooling and for a further 3 h at room temperature. The reaction mixture was quenched by careful addition of 2 M aq HCl. The acidity of the mixture was adjusted to approximately pH 6 by addition of NaHCO3. After separation of the organic phase, the aqueous phase was extracted with EtOAc (3×100 mL). The combined organic phases were washed (H2O, then brine), dried (MgSO4), and filtered. The solvent was evaporated to afford of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.42 g, 88%) as a pale tan solid. 1H-NMR (CDCl3) δ: 2.44 (s, 3H, CH3), 2.45 (s, 3H, CH3), 2.54 (s, 3H, CH3), 8.75 (br. s, 1H, NH).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0.71 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][C:3]=1[C:8]#[N:9].[Al+3].[Cl-].[Cl-].[Cl-].[C:14](Cl)([CH3:16])=[O:15]>ClCCCl>[C:14]([C:6]1[C:2]([CH3:1])=[C:3]([C:8]#[N:9])[NH:4][C:5]=1[CH3:7])(=[O:15])[CH3:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=C(NC(=C1)C)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0.71 mL
Type
reactant
Smiles
C(=O)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by careful addition of 2 M aq HCl
ADDITION
Type
ADDITION
Details
The acidity of the mixture was adjusted to approximately pH 6 by addition of NaHCO3
CUSTOM
Type
CUSTOM
Details
After separation of the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed (H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(NC1C)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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